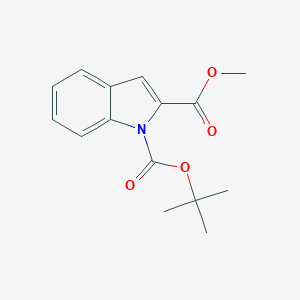

1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl indole-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-11-8-6-5-7-10(11)9-12(16)13(17)19-4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVYYFYNECMKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383695 | |

| Record name | 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163229-48-9 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl 1H-indole-1,2-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163229-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate

CAS Number: 163229-48-9

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical properties, a plausible synthetic pathway, and its potential role as a versatile intermediate in the development of novel therapeutic agents.

Compound Data Summary

| Property | Value | Source |

| CAS Number | 163229-48-9 | [1][2][3] |

| Molecular Formula | C₁₅H₁₇NO₄ | [3] |

| Molecular Weight | 275.30 g/mol | [3] |

| IUPAC Name | This compound | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in polar organic solvents | |

| XLogP3 | 3.5 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 4 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound involves the protection of the nitrogen atom of methyl 1H-indole-2-carboxylate with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to increase the stability of the indole ring and to direct further chemical transformations.

Synthetic Pathway

The logical workflow for the synthesis is outlined below. This process begins with the readily available methyl 1H-indole-2-carboxylate, which undergoes N-protection using di-tert-butyl dicarbonate.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a standard procedure for the N-Boc protection of indoles.

Materials:

-

Methyl 1H-indole-2-carboxylate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous THF. Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

-

Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Potential Biological Significance and Applications

While specific biological activities for this compound have not been extensively reported, the indole nucleus is a well-established pharmacophore present in a multitude of biologically active compounds. The introduction of the N-Boc protecting group makes this compound a valuable intermediate for the synthesis of more complex indole derivatives with potential therapeutic applications.

The logical relationship for its utility in drug discovery is depicted below.

Caption: Role in the drug discovery process.

Indole derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to:

-

Anticancer: By interacting with various cellular targets.

-

Anti-inflammatory: Through modulation of inflammatory pathways.

-

Antimicrobial: Exhibiting activity against a range of pathogens.

-

Antiviral: Including activity against HIV.

The subject compound serves as a key building block, allowing for precise modifications at other positions of the indole ring to explore and optimize these potential biological activities. The N-Boc group can be readily removed under acidic conditions to allow for further derivatization at the nitrogen atom, adding to its synthetic utility.

References

- 1. 163229-48-9 | this compound | Amides | Ambeed.com [ambeed.com]

- 2. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H17NO4 | CID 2795473 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a compound of interest in synthetic and medicinal chemistry. Due to a lack of extensive published experimental data for this specific molecule, this document also furnishes detailed, generalized experimental protocols for determining key physical characteristics such as melting point, boiling point, and solubility. Furthermore, a logical workflow for physicochemical characterization is presented in a visual format to guide researchers in their laboratory investigations.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₄ | PubChem[1][2] |

| Molecular Weight | 275.30 g/mol | PubChem (Computed)[1][2] |

| XLogP3 | 3.5 | PubChem (Computed)[1][2] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1][2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1][2] |

| Rotatable Bond Count | 4 | PubChem (Computed)[1][2] |

| Topological Polar Surface Area | 57.5 Ų | PubChem (Computed)[1][2] |

| Heavy Atom Count | 20 | PubChem (Computed)[1][2] |

| CAS Number | 163229-48-9 | PubChem[1][2] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized laboratory procedures for determining the melting point, boiling point, and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is in large crystals)

-

Spatula

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently grind a small amount to a fine powder using a clean, dry mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to pack the solid into the bottom. The packed sample height should be 2-3 mm.[3]

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20°C per minute) can be used to get a preliminary estimate.

-

Accurate Determination: Place the packed capillary tube into the heating block of the melting point apparatus. Heat at a moderate rate until the temperature is about 15-20°C below the expected melting point.

-

Slow Heating: Decrease the heating rate to approximately 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

Boiling Point Determination

For liquid samples or solids that melt at a low temperature, the boiling point is a key physical constant.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Beaker

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of the liquid sample into a small test tube.

-

Capillary Inversion: Place a capillary tube, sealed end up, into the test tube containing the liquid.

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath, making sure the top of the test tube is above the level of the heating fluid.

-

Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Equilibrium: Continue heating until a steady stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly.

-

Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents is often the first step in characterizing a new compound. This helps in selecting appropriate solvents for reactions, purification, and formulation.

Apparatus:

-

Small vials or test tubes

-

Vortex mixer or shaker

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

Procedure:

-

Sample Preparation: Add a small, pre-weighed amount of the compound (e.g., 1-5 mg) to a series of vials.

-

Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent.

-

Agitation: Cap the vials and agitate them vigorously using a vortex mixer or by shaking for 1-2 minutes.

-

Observation: Visually inspect each vial to determine if the solid has completely dissolved.

-

Classification: Classify the solubility as "soluble," "partially soluble," or "insoluble" for each solvent at the tested concentration. For more detailed analysis, the amount of solvent can be incrementally increased to determine an approximate solubility range.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a new chemical entity like this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C15H17NO4 | CID 2795473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a heterocyclic building block utilized in organic synthesis. It includes key chemical data, a representative synthetic protocol, and visualizations of its structure and a potential synthetic pathway.

Chemical Properties and Identifiers

This compound is an ester derivative of indole-1,2-dicarboxylic acid. The presence of a tert-butoxycarbonyl (Boc) group on the indole nitrogen makes it a valuable intermediate, as the Boc group can serve as a protecting group that can be removed under specific conditions to allow for further functionalization.

| Property | Value | Source |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl indole-1,2-dicarboxylate | [1] |

| CAS Number | 163229-48-9 | [1][2] |

| Molecular Formula | C₁₅H₁₇NO₄ | [1] |

| Molecular Weight | 275.30 g/mol | [1] |

| Synonyms | Methyl 1-boc-1H-indole-2-carboxylate, 1-(tert-Butyl) 2-methyl 1H-indole-1,2-dicarboxylate | [1][3] |

| Physical Form | Solid | [3] |

Chemical Structure

The structure of this compound features an indole core with a tert-butoxycarbonyl group attached to the nitrogen at position 1 and a methyl ester group at position 2.

Caption: Chemical structure of this compound.

Synthetic Approach

The synthesis of this compound typically involves the N-protection of a pre-existing methyl indole-2-carboxylate core. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard method for introducing the Boc protecting group onto the indole nitrogen. This reaction is generally catalyzed by a base.

This protocol is a generalized procedure based on established methods for the N-Boc protection of indole derivatives.[4]

Materials:

-

Methyl 1H-indole-2-carboxylate (1.0 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.1 - 1.0 equivalent)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: To a solution of methyl 1H-indole-2-carboxylate in the chosen anhydrous solvent, add the base catalyst (e.g., DMAP).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the initial exotherm.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate to the cooled solution.

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary, often proceeding overnight.

-

Work-up:

-

Once complete, dilute the reaction mixture with the solvent.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

-

Synthetic Workflow Visualization

The logical flow for the synthesis described above can be visualized as a sequence of steps from starting materials to the final purified product.

References

Technical Guide: 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a synthetic organic compound featuring a core indole structure, which is a prevalent scaffold in numerous biologically active molecules. The presence of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and a methyl ester at the 2-position makes it a valuable intermediate in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route with detailed experimental protocols, and a discussion on its potential, though currently undocumented, role in biological pathways.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C15H17NO4 |

| Molecular Weight | 275.30 g/mol [1] |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl indole-1,2-dicarboxylate |

| CAS Number | 163229-48-9 |

Experimental Protocols

Logical Workflow for Synthesis

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid

This step involves the protection of the nitrogen atom of indole-2-carboxylic acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Indole-2-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) as a base

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

In a clean, dry round-bottom flask, dissolve indole-2-carboxylic acid (1 equivalent) in the chosen anhydrous solvent.

-

Add the base (1.1 to 1.5 equivalents).

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) portion-wise at room temperature.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid.

Step 2: Synthesis of this compound

This step involves the Fischer esterification of the carboxylic acid group of the intermediate with methanol.

Materials:

-

1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid

-

Anhydrous Methanol (used in excess as both reagent and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) or another strong acid catalyst

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Standard work-up and purification equipment

Procedure:

-

Dissolve 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for several hours (4-8 hours, monitor by TLC).

-

After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, by flash column chromatography.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways.

The indole scaffold is a well-known privileged structure in medicinal chemistry, forming the core of many compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It is plausible that this compound could serve as a precursor or a library member in high-throughput screening campaigns to identify novel therapeutic agents.

Given the lack of specific data, a hypothetical workflow for screening the biological activity of this compound is presented below.

Hypothetical Biological Screening Workflow

Caption: A generalized workflow for biological activity screening.

Conclusion

This compound is a well-characterized organic molecule with a molecular weight of 275.30 g/mol . While its direct biological functions are not yet reported, its structure suggests potential as a valuable intermediate for the synthesis of more complex and potentially bioactive indole derivatives. The provided synthetic protocols, based on established chemical reactions, offer a reliable pathway for its preparation in a laboratory setting. Future research endeavors are necessary to explore its potential therapeutic applications and to elucidate any involvement in cellular signaling pathways.

References

1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a protected indole nitrogen and an esterified carboxylic acid at the 2-position, makes it a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a detailed overview of the primary synthetic pathways to this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its preparation in a laboratory setting.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in a multitude of natural products and synthetic compounds with diverse biological activities. The functionalization of the indole core is crucial for modulating the pharmacological properties of these molecules. The title compound, this compound, serves as a stable and reactive intermediate. The tert-butyloxycarbonyl (Boc) group at the N1 position protects the indole nitrogen from unwanted side reactions and allows for directed functionalization at other positions, while the methyl ester at C2 provides a handle for further chemical transformations.

This document outlines the two most common and logical synthetic routes to this compound.

Synthetic Pathways

There are two primary, high-yielding synthetic pathways to prepare this compound. The choice of pathway may depend on the availability of starting materials.

-

Pathway A: N-Boc protection of methyl 1H-indole-2-carboxylate.

-

Pathway B: Methyl esterification of 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid.

Below are the detailed descriptions and protocols for each pathway.

Pathway A: N-Boc Protection of Methyl 1H-indole-2-carboxylate

This is arguably the more direct route if the starting methyl ester is commercially available or easily synthesized. The reaction involves the protection of the indole nitrogen of methyl 1H-indole-2-carboxylate using di-tert-butyl dicarbonate ((Boc)₂O).

Reaction Scheme

The Multifaceted Biological Activities of Indole Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the therapeutic potential of the indole scaffold, detailing its diverse biological activities, mechanisms of action, and the experimental methodologies used in its evaluation.

Introduction

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1] Its unique structural and electronic properties allow for diverse chemical modifications, leading to a wide array of derivatives with a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the prominent biological activities of indole derivatives, including their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the quantitative data, experimental protocols, and underlying signaling pathways associated with these remarkable compounds.

Anticancer Activity

Indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action.[3][4][5] These mechanisms often involve the modulation of key cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[6][7]

Quantitative Anticancer Data

The anticancer efficacy of indole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%. A summary of the IC50 values for selected indole derivatives against various cancer cell lines is presented below.

| Indole Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5f (a sulfonohydrazide derivative) | MDA-MB-468 (Triple-negative breast cancer) | 8.2 | [3] |

| Compound 5f (a sulfonohydrazide derivative) | MCF-7 (Estrogen receptor-positive breast cancer) | 13.2 | [3] |

| 28-indole-betulin derivative (EB355A) | MCF-7 (Breast cancer) | Not specified, but shown to induce apoptosis | [4] |

| Compound 10b (a penta-heterocycle derivative) | A549 (Lung cancer) | 0.012 | [6] |

| Compound 10b (a penta-heterocycle derivative) | K562 (Leukemia) | 0.01 | [6] |

| Tyrphostin derivative 2a | HCT-116 (Colon cancer) | Sub-micromolar | [7] |

| Tyrphostin derivative 2b | HCT-116 (Colon cancer) | Sub-micromolar | [7] |

| Cyclohepta[b]indole derivative 5c | HeLa (Cervical cancer) | 13.41 | [5] |

| Cyclohepta[b]indole derivative 5d | HeLa (Cervical cancer) | 14.67 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-468, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Indole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indole derivative in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Signaling Pathway: PI3K/Akt/mTOR Pathway

Many anticancer indole derivatives exert their effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

References

- 1. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. | Semantic Scholar [semanticscholar.org]

- 2. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a heterocyclic compound featuring a core indole scaffold, a common motif in numerous biologically active molecules. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen and a methyl ester at the 2-position makes it a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and potential applications, with a focus on detailed experimental protocols and quantitative data.

Chemical Properties and Data

This compound, with the CAS number 163229-48-9, is a stable solid at room temperature.[1] Its structure combines the planarity of the indole ring with the steric bulk of the tert-butyl group. The Boc group serves to protect the indole nitrogen from unwanted reactions and to increase the solubility of the molecule in organic solvents, facilitating its use in various synthetic transformations.

Table 1: Physicochemical Properties [2]

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO₄ |

| Molecular Weight | 275.30 g/mol |

| CAS Number | 163229-48-9 |

| Appearance | Solid |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 275.115758 g/mol |

| Monoisotopic Mass | 275.115758 g/mol |

| Topological Polar Surface Area | 57.5 Ų |

| Heavy Atom Count | 20 |

Synthesis

General Synthetic Pathway

The logical workflow for the synthesis is depicted below. This pathway represents a common and efficient route to N-protected indole-2-carboxylates.

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar indole derivatives and represent a viable route to the target compound.

Step 1: Fischer Indole Synthesis of Indole-2-carboxylic Acid

This classic method involves the reaction of a phenylhydrazine with a pyruvate derivative.[3]

-

Materials:

-

Phenylhydrazine

-

Ethyl pyruvate

-

Glacial acetic acid

-

Ethanol

-

-

Procedure:

-

Dissolve phenylhydrazine (1.0 eq) in ethanol.

-

Add ethyl pyruvate (1.0 eq) dropwise to the solution at room temperature.

-

Heat the mixture to reflux and add a catalytic amount of glacial acetic acid.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude ethyl indole-2-carboxylate can be hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.

-

Purify the resulting indole-2-carboxylic acid by recrystallization.

-

Step 2: N-tert-Butoxycarbonylation (N-Boc Protection)

The protection of the indole nitrogen is crucial for many subsequent reactions.[4][5]

-

Materials:

-

Indole-2-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve indole-2-carboxylic acid (1.0 eq) in anhydrous DCM or THF.

-

Add DMAP (0.1-1.0 eq) to the solution.

-

Add Boc₂O (1.1-1.2 eq) portion-wise to the mixture at 0 °C to room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, dilute the mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude N-Boc-indole-2-carboxylic acid by flash column chromatography.

-

Step 3: Methyl Esterification

The final step is the esterification of the carboxylic acid group.

-

Materials:

-

N-Boc-indole-2-carboxylic acid

-

Methanol

-

Thionyl chloride or a carbodiimide coupling agent (e.g., EDC) with methanol

-

-

Procedure (using Thionyl Chloride):

-

Suspend N-Boc-indole-2-carboxylic acid (1.0 eq) in methanol at 0 °C.

-

Slowly add thionyl chloride (1.1-1.5 eq) to the suspension.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate to yield the crude product.

-

Purify by flash column chromatography to obtain this compound.

-

Table 2: Summary of Reaction Parameters (Illustrative)

| Step | Reagents | Solvent | Temperature | Typical Yield |

| Fischer Indole Synthesis | Phenylhydrazine, Ethyl pyruvate, Acetic acid | Ethanol | Reflux | 70-85% |

| N-Boc Protection | Indole-2-carboxylic acid, Boc₂O, DMAP | DCM or THF | 0 °C to RT | 90-98%[4] |

| Esterification | N-Boc-indole-2-carboxylic acid, Methanol, Thionyl chloride | Methanol | 0 °C to RT | 80-95% |

Applications in Research and Drug Development

While specific biological data for this compound is not extensively reported in the literature, the indole-2-carboxamide scaffold, which can be readily synthesized from this intermediate, is a well-established pharmacophore with a broad range of biological activities.[6] Derivatives have shown promise as antitubercular, anticancer, and anti-inflammatory agents.[7][8]

The title compound serves as a valuable building block for the synthesis of a library of indole-2-carboxamide derivatives for structure-activity relationship (SAR) studies. The general workflow for such a drug discovery process is outlined below.

Caption: Drug discovery workflow utilizing the title compound as a starting material.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel therapeutic agents. While direct biological applications of this specific molecule are yet to be widely reported, its utility as a precursor for diverse indole-2-carboxamides is evident. The synthetic routes outlined in this guide, based on established chemical principles, provide a solid foundation for its preparation and further functionalization. Future research in this area will likely focus on the synthesis of novel derivatives and the exploration of their biological activities in various disease models.

References

- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C15H17NO4 | CID 2795473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a heterocyclic compound featuring a core indole structure, a foundational motif in numerous biologically active molecules.[1][2][3][4] This document serves as a comprehensive technical guide, consolidating available information on its chemical properties, potential synthetic routes, and the broader context of its utility in research and drug discovery. While specific biological data for this particular diester is not extensively documented in publicly available literature, its structural features suggest its role as a valuable intermediate in the synthesis of more complex, biologically active indole derivatives. This guide will therefore extrapolate from established indole chemistry and pharmacology to provide a thorough understanding of its potential applications.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C15H17NO4 and a molecular weight of approximately 275.30 g/mol .[5] Its structure is characterized by an indole ring system where the nitrogen at position 1 is protected by a tert-butoxycarbonyl (Boc) group, and a methyl ester is attached at the 2-position. The presence of the Boc protecting group enhances the solubility of the compound in organic solvents and provides a facile means for its removal under acidic conditions, a common strategy in multi-step organic synthesis.

| Property | Value | Source |

| Molecular Formula | C15H17NO4 | PubChem[5] |

| Molecular Weight | 275.30 g/mol | PubChem[5] |

| CAS Number | 163229-48-9 | PubChem[5] |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl indole-1,2-dicarboxylate | PubChem[5] |

| Appearance | Solid | CymitQuimica |

| XLogP3 | 3.5 | PubChem[5] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from methyl 1H-indole-2-carboxylate. The first step involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

Caption: Proposed synthetic route via N-Boc protection.

Generalized Experimental Protocol: N-Boc Protection of Methyl 1H-indole-2-carboxylate

-

Reaction Setup: To a solution of methyl 1H-indole-2-carboxylate (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon), add di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.5 equivalents).

-

Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Biological and Research Applications

While specific biological activity data for this compound is sparse, the indole nucleus is a well-established pharmacophore present in a vast array of therapeutic agents.[1][2][3][4] Derivatives of the indole scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

This particular compound is marketed as a specialty chemical for proteomics research applications, although specific details of its use in this context are not publicly documented.[6] In proteomics, molecules with specific chemical functionalities can be used as probes or building blocks for creating more complex tools to study protein function and interactions.

Potential as a Synthetic Intermediate

The primary utility of this compound in a research and drug development setting is likely as a versatile building block. The Boc-protected nitrogen and the methyl ester at the 2-position offer orthogonal handles for further chemical modifications.

Caption: Potential synthetic transformations.

Conclusion

This compound is a valuable heterocyclic compound for synthetic and medicinal chemistry. While direct evidence of its biological activity is limited, its structural features make it an important intermediate for the synthesis of more complex indole derivatives with potential therapeutic applications. The presence of orthogonal protecting groups allows for selective modification at different positions of the indole ring, enabling the generation of diverse chemical libraries for drug discovery programs. Further research into the applications of this compound, particularly in the field of proteomics, may reveal more specific biological roles.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C15H17NO4 | CID 2795473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

A Technical Guide to 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a key intermediate in synthetic organic and medicinal chemistry. Its structure, featuring a Boc-protected nitrogen and a methyl ester at the 2-position, makes it a valuable building block for the synthesis of complex indole derivatives.

Chemical Identity and Properties

The formal IUPAC name for this compound is This compound . It is also commonly referred to as 1-O-tert-butyl 2-O-methyl indole-1,2-dicarboxylate.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen facilitates regioselective reactions at other positions of the indole ring, which is a crucial strategy in the synthesis of pharmaceutical agents.

Physicochemical Data

The key quantitative properties of the compound are summarized in the table below. This data is essential for its use in experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem |

| Synonyms | 1-O-tert-butyl 2-O-methyl indole-1,2-dicarboxylate | [1] |

| CAS Number | 163229-48-9 | [1] |

| Molecular Formula | C₁₅H₁₇NO₄ | [1] |

| Molecular Weight | 275.30 g/mol | [1] |

| Physical Form | Solid, powder or crystals | Supplier Data |

| Melting Point | Data not readily available | N/A |

| Boiling Point | Data not readily available | [2] |

| Polar Surface Area | 57.5 Ų | [1] |

| XLogP3 | 3.5 | [1] |

Spectroscopic Data

While specific, experimentally verified spectra for this exact compound are not publicly available, the expected Nuclear Magnetic Resonance (NMR) data can be predicted based on its structure.

-

¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.6 ppm), the methyl ester group (a singlet around 3.9 ppm), and distinct aromatic protons of the indole ring (in the 7.0-8.2 ppm region). The proton at the C3 position would appear as a singlet.

-

¹³C NMR: The carbon spectrum would display signals for the carbonyls of the Boc and ester groups (around 150-165 ppm), the quaternary carbon and methyls of the tert-butyl group (around 85 ppm and 28 ppm, respectively), the methyl ester carbon (around 52 ppm), and the carbons of the indole core.

Synthesis and Experimental Protocol

The most direct and common method for the preparation of this compound is the N-protection of its precursor, methyl 1H-indole-2-carboxylate. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Synthetic Workflow

The logical flow of the synthesis is depicted below, starting from the readily available methyl 1H-indole-2-carboxylate.

Caption: Synthesis of the target compound via N-Boc protection.

Detailed Experimental Protocol

This protocol describes the N-protection of methyl 1H-indole-2-carboxylate.

Materials:

-

Methyl 1H-indole-2-carboxylate

-

Di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents)

-

4-(Dimethylamino)pyridine (DMAP, 0.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous THF.

-

Addition of Reagents: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution. Cool the mixture to 0°C using an ice bath.

-

Boc Protection: To the cooled, stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Applications in Research and Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Indole derivatives are explored as anti-cancer, anti-inflammatory, anti-microbial, and anti-viral agents.

This compound serves as a crucial intermediate in the synthesis of these complex molecules for several reasons:

-

Site-Selective Functionalization: The Boc group protects the indole nitrogen, preventing its participation in reactions and allowing for selective modification at other positions, such as C3, C4, C5, C6, or C7, through reactions like halogenation, nitration, or metal-catalyzed cross-coupling.

-

Improved Solubility: The lipophilic tert-butyl group can improve the solubility of the indole intermediate in organic solvents, facilitating easier handling and reaction conditions.

-

Labile Protection: The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid), allowing for subsequent manipulation of the NH group in the final stages of a synthesis.

This compound is therefore a valuable starting material for creating libraries of novel indole derivatives for high-throughput screening in drug discovery programs and for the total synthesis of complex natural products. It is frequently used in proteomics research applications as a chemical probe or building block.[3]

References

An In-depth Technical Guide to the Theoretical Properties of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and predicted properties of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure known for its diverse biological activities.[1] This document compiles available data on its physicochemical characteristics, predicted spectral properties, and potential synthetic pathways. Due to the limited publicly available experimental data on this specific molecule, this guide also presents information on closely related analogs to infer potential biological activities and guide future research.

Chemical and Physical Properties

This compound is a derivative of indole-2-carboxylic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and a methyl ester at the 2-position. The Boc group enhances the stability and solubility of the indole ring, facilitating synthetic manipulations.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₄ | PubChem[3] |

| Molecular Weight | 275.30 g/mol | PubChem[3] |

| CAS Number | 163229-48-9 | PubChem[3] |

| Appearance | Solid (predicted) | Commercial Suppliers |

| XLogP3 (Computed) | 3.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 4 | PubChem[3] |

| Topological Polar Surface Area | 57.5 Ų | PubChem[3] |

| Heavy Atom Count | 20 | PubChem[3] |

| Complexity (Computed) | 388 | PubChem[3] |

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, its synthesis can be logically deduced from standard organic chemistry procedures for the protection and esterification of indole-2-carboxylic acid.

Proposed Synthetic Pathway

The synthesis would likely involve a two-step process starting from indole-2-carboxylic acid:

-

N-Boc Protection: The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in an appropriate aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[7][8]

-

Esterification: The carboxylic acid group at the 2-position is then converted to a methyl ester. This can be achieved using several standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or using a milder reagent like (trimethylsilyl)diazomethane.

Caption: Proposed two-step synthesis of the target compound.

General Experimental Protocol for N-Boc Protection of Indoles

This protocol is adapted from general procedures for the N-protection of indoles.[7]

-

Reaction Setup: To a solution of the indole (1 equivalent) in anhydrous THF or DCM, add a base such as triethylamine (1.5 equivalents).

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: General workflow for the N-Boc protection of indoles.

Theoretical Spectral Properties

While experimental spectra for this compound are not available in public databases, its spectral characteristics can be predicted based on the analysis of its functional groups and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indole ring, the tert-butyl group, and the methyl ester group.

-

Aromatic Region (δ 7.0-8.0 ppm): Four protons on the benzene ring of the indole nucleus will appear as multiplets.

-

Indole C3-H (δ ~6.5-7.0 ppm): A singlet corresponding to the proton at the 3-position of the indole ring.

-

Methyl Ester (δ ~3.9 ppm): A singlet integrating to three protons from the -OCH₃ group.

-

tert-Butyl (δ ~1.6 ppm): A singlet integrating to nine protons from the -C(CH₃)₃ group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.

-

Carbonyl Carbons (δ 150-170 ppm): Two signals are expected for the carbamate and ester carbonyls.

-

Aromatic Carbons (δ 110-140 ppm): Signals corresponding to the eight carbons of the indole ring system.

-

tert-Butyl Carbons (δ ~80 ppm and ~28 ppm): A signal for the quaternary carbon and a signal for the three equivalent methyl carbons.

-

Methyl Ester Carbon (δ ~52 ppm): A signal for the methoxy carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorptions from the carbonyl groups.

-

C=O Stretching (Ester): ~1720-1740 cm⁻¹

-

C=O Stretching (Carbamate): ~1700-1725 cm⁻¹

-

C-O Stretching: ~1200-1300 cm⁻¹

-

Aromatic C-H Stretching: ~3000-3100 cm⁻¹

-

Aliphatic C-H Stretching: ~2850-2980 cm⁻¹

Mass Spectrometry (Predicted Fragmentation)

In mass spectrometry, particularly under electron ionization (EI), N-Boc protected compounds exhibit characteristic fragmentation patterns.

-

Loss of isobutylene: A prominent fragment resulting from the loss of C₄H₈ (56 Da) from the tert-butyl group.

-

Loss of the Boc group: Fragmentation leading to the loss of the entire tert-butoxycarbonyl group (101 Da).

-

tert-Butyl cation: A base peak at m/z 57 is often observed.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Potential Biological Activity and Drug Development Relevance

There is no direct published research on the biological activity of this compound. However, the indole-2-carboxylate scaffold is a key feature in a variety of biologically active compounds, suggesting potential avenues for investigation.

Derivatives of indole-2-carboxylate have been explored for a range of therapeutic applications, including:

-

Antagonists of the NMDA Receptor: Substituted indole-2-carboxylates have been identified as potent antagonists at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, suggesting potential for the treatment of neurological disorders.[9][10]

-

Anticancer Agents: Various indole derivatives, including those with modifications at the 2-position, have shown promising antiproliferative activity against a range of cancer cell lines.[2][11][12] The mechanisms often involve the inhibition of key signaling pathways.

-

Antiviral Activity: The indole-2-carboxylic acid moiety has been investigated as a core structure for the development of HIV integrase inhibitors.[13]

-

Anti-inflammatory and Antiasthmatic Agents: Indole derivatives have been discovered as selective antagonists of the cysteinyl-leukotriene 1 (CysLT₁) receptor, a target for asthma and inflammatory conditions.[4]

The presence of the N-Boc group in this compound makes it an ideal intermediate for further chemical modifications to explore these potential biological activities. The tert-butyl group is a common motif in medicinal chemistry, and its bioisosteric replacement is a strategy to modulate physicochemical and pharmacokinetic properties.[14]

Caption: Logical relationship of the target compound to potential therapeutic areas.

Conclusion

This compound is a valuable heterocyclic compound with predicted physicochemical and spectral properties that make it an attractive building block in synthetic and medicinal chemistry. While direct experimental data for this specific molecule is scarce, its structural features, particularly the N-Boc protected indole-2-carboxylate core, suggest significant potential for the development of novel therapeutic agents. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its properties and potential applications in drug discovery. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential pharmacology of this and related indole derivatives.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C15H17NO4 | CID 2795473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 1-(tert-Butyl) 2-methyl 1h-indole-1,2-dicarboxylate [cymitquimica.com]

- 6. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and diverse biological activities of substituted indole β-carbolines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Indole-2-carboxylic Esters [combichemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a two-step process commencing with the protection of the indole nitrogen, followed by esterification of the carboxylic acid functionality.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for selective modifications at other positions of the indole ring, while the methyl ester at the 2-position provides a handle for further chemical transformations. This protocol details a reliable and reproducible method for the preparation of this versatile compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | N-Boc Protection | Indole-2-carboxylic acid | 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid | Di-tert-butyl dicarbonate, Triethylamine, 4-Dimethylaminopyridine | 90-98% |

| 2 | Esterification | 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid | This compound | Methyl iodide, Sodium hydride | 85-95% |

Experimental Protocols

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid

This procedure describes the protection of the nitrogen atom of indole-2-carboxylic acid using di-tert-butyl dicarbonate.

Materials:

-

Indole-2-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexane

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of indole-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid as a solid.

Step 2: Synthesis of this compound

This protocol details the methylation of the carboxylic acid group of 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid.

Materials:

-

1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid

-

Methyl iodide (MeI)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, slowly add a solution of 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous THF.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the two-step synthesis.

Applications of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its structure, featuring a Boc-protected nitrogen and a methyl ester at the 2-position of the indole scaffold, allows for selective functionalization at various positions of the indole ring. The tert-butoxycarbonyl (Boc) group provides steric protection and activates the indole ring for electrophilic substitution, while the methyl ester at the C2 position is amenable to a range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of more complex indole derivatives.

Key Applications

The primary application of this compound lies in its utility as a precursor for the synthesis of functionalized indole-2-carboxamides. These motifs are prevalent in a wide array of biologically active molecules. The conversion of the C2-methyl ester to an amide is a key transformation that enables the introduction of diverse substituents, leading to the generation of libraries of compounds for biological screening.

Synthesis of Indole-2-Carboxamides

The direct amidation of the C2-methyl ester of this compound with amines is a fundamental transformation. This reaction is typically achieved through aminolysis, where the ester is treated with an amine, often at elevated temperatures or in the presence of a catalyst, to form the corresponding amide.

Logical Workflow for Amide Synthesis

Caption: General workflow for the synthesis of indole-2-carboxamides.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-1-(tert-butoxycarbonyl)-1H-indole-2-carboxamides

This protocol describes a general method for the amidation of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine)

-

Anhydrous Toluene

-

Sodium methoxide (NaOMe) or other suitable base/catalyst

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous toluene.

-

Add the desired amine (1.2 - 2.0 eq) to the solution.

-

To this mixture, add a catalytic amount of sodium methoxide (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-1-(tert-butoxycarbonyl)-1H-indole-2-carboxamide.

Quantitative Data Summary

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-phenyl-1-(tert-butoxycarbonyl)-1H-indole-2-carboxamide | 75-85% |

| 2 | Benzylamine | N-benzyl-1-(tert-butoxycarbonyl)-1H-indole-2-carboxamide | 80-90% |

| 3 | 4-Fluoroaniline | N-(4-fluorophenyl)-1-(tert-butoxycarbonyl)-1H-indole-2-carboxamide | 70-80% |

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Reaction Scheme

Caption: Amidation of this compound.

Further Transformations

The resulting N-substituted-1-(tert-butoxycarbonyl)-1H-indole-2-carboxamides can be further modified. A common subsequent step is the removal of the Boc protecting group to yield the free indole.

Protocol 2: Deprotection of N-Boc-indole-2-carboxamides

Materials:

-

N-Substituted-1-(tert-butoxycarbonyl)-1H-indole-2-carboxamide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc-protected indole-2-carboxamide in dichloromethane.

-

Cool the solution in an ice bath.

-

Add trifluoroacetic acid dropwise to the solution (typically 20-50% v/v).

-

Allow the reaction to stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the deprotected indole-2-carboxamide.

Deprotection Workflow

Caption: Boc deprotection of an indole-2-carboxamide.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of functionalized indole derivatives. The protocols outlined in this document provide a foundation for the preparation of indole-2-carboxamides, which are key scaffolds in the discovery of new therapeutic agents. The ability to readily introduce diverse functionalities through amidation, coupled with the straightforward removal of the Boc protecting group, makes this compound an essential tool for researchers in organic synthesis and drug development.

Application Notes and Protocols: 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a valuable and versatile building block for the synthesis of a diverse array of bioactive molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This document provides detailed application notes and experimental protocols for the utilization of this building block in the synthesis of potential therapeutic agents, particularly focusing on the generation of indole-2-carboxamides, a class of compounds known for their wide range of biological activities, including antiviral and anticancer properties.

The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and the methyl ester at the 2-position allows for sequential and regioselective modifications, making it an ideal starting material for library synthesis and lead optimization in drug discovery programs.

Core Applications

-

Antiviral Agents: Synthesis of indole-2-carboxamides as potential inhibitors of viral replication, particularly for viruses such as Hepatitis C Virus (HCV) and influenza.

-

Anticancer Agents: Development of kinase inhibitors and compounds targeting other cancer-related pathways. The indole-2-carboxamide scaffold has been shown to be effective against various cancer cell lines.

-

Lead Optimization: The functional handles on the building block allow for systematic structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties of lead compounds.

Synthetic Strategy Overview

The general synthetic strategy involves a three-step sequence starting from this compound:

-

Hydrolysis: Selective saponification of the methyl ester at the C2 position to yield the corresponding carboxylic acid.

-

Amide Coupling: Formation of the indole-2-carboxamide by coupling the carboxylic acid with a variety of primary or secondary amines.

-

N-Boc Deprotection: Removal of the Boc protecting group from the indole nitrogen to furnish the final N-H indole-2-carboxamide derivatives.

Caption: Synthetic workflow for the preparation of 1H-indole-2-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid

This protocol describes the selective hydrolysis of the methyl ester of the starting material.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).

-

Add LiOH (2.0 eq) to the solution and stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with EtOAc (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or flash column chromatography to obtain 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid.

Data Presentation:

| Step | Reagents and Conditions | Time (h) | Yield (%) |

| Hydrolysis | LiOH, THF/H₂O, rt | 12-24 | 85-95 |

Protocol 2: Synthesis of tert-Butyl 2-(substituted-aminocarbonyl)-1H-indole-1-carboxylate

This protocol details the amide coupling of the resulting carboxylic acid with a representative amine.

Materials:

-

1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid

-

Amine (e.g., benzylamine, 1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine, 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DCM.

-

Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.